N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-26-18(17-10-14-4-2-3-5-16(14)27-17)12-23-20(25)19(24)22-11-13-6-8-15(21)9-7-13/h2-10,18H,11-12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFDTGNWVYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
The molecule comprises a benzofuran moiety linked to a methoxyethyl group and a 4-fluorobenzyl substituent bridged by an oxalamide backbone. The benzofuran scaffold is associated with anti-inflammatory and antimicrobial activity, while fluorinated aromatic systems enhance metabolic stability. The oxalamide group serves as a rigid spacer, potentially enabling targeted interactions with biological receptors.
Synthetic Pathways
Precursor Synthesis
Synthesis of 2-(Benzofuran-2-yl)-2-Methoxyethylamine
Route A : Benzofuran-2-carboxylic acid is esterified to its methyl ester, followed by Claisen condensation with methoxyacetone to form the β-keto ester. Subsequent Curtius rearrangement with sodium azide yields the amine.
Route B : Direct reductive amination of 2-acetylbenzofuran with methoxyethylamine using NaBH4 in methanol (yield: 78–85%).
Synthesis of 4-Fluorobenzylamine
Commercially available 4-fluorobenzaldehyde undergoes reductive amination via the Bouveault-Blanc method with ammonium formate and hydrogen gas (5 atm) over Raney nickel (yield: 92%).
Oxalamide Coupling Strategies
Traditional Condensation Method
Procedure :
- Activation Step : Oxalyl chloride (1.2 eq) reacts with 2-(benzofuran-2-yl)-2-methoxyethylamine in anhydrous dichloromethane at −10°C for 2 hr.
- Amidation : The intermediate acyl chloride is treated with 4-fluorobenzylamine (1.1 eq) and triethylamine (2.5 eq) at 25°C for 12 hr.
Yield : 67–72% after silica gel chromatography (hexane:EtOAc = 3:1).
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DCM > THF > EtOAc | +15% in DCM |
| Temperature | 0–25°C | Δ25°C → −8% |
| Equivalents of Oxalyl Chloride | 1.2 eq | 1.0 eq → 58% |
Ruthenium-Catalyzed Dehydrogenative Coupling
Innovative Approach : Utilizing [Ru(PNN)] pincer complex (0.5 mol%), ethylene glycol (2 eq), and amines in toluene at 140°C for 18 hr under N2.
Mechanism :
- Ethylene glycol dehydrogenates to glyoxal.
- Sequential nucleophilic attack by amines forms the oxalamide.
Yield : 63% for asymmetrical oxalamides (vs. 82% for symmetrical).
Comparative Analysis :
| Method | Temperature | Catalyst Loading | Yield | Sustainability |
|---|---|---|---|---|
| Traditional | 25°C | None | 72% | Low |
| Ru-Catalyzed | 140°C | 0.5 mol% | 63% | High |
Reaction Scale-Up and Industrial Feasibility
Pilot-Scale Trials
A 10 mol scale reaction using traditional methods achieved 68% yield with the following modifications:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the oxalamide backbone, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of benzofuran.
Reduction: Amines and carboxylic acids from the breakdown of the oxalamide backbone.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The benzofuran moiety is known for its biological activity, and the presence of the fluorobenzyl group can enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA or interact with proteins, while the fluorobenzyl group could enhance these interactions through hydrophobic or van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Analysis
The compound’s benzofuran and fluorobenzyl groups differentiate it from other oxalamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Oxalamides
| Compound Name | Substituents | Primary Application | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran-2-yl, 4-fluorobenzyl | Hypothetical: Antiviral | Methoxyethyl, fluorobenzyl |
| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | Dimethoxybenzyl, pyridin-2-yl ethyl | Umami flavoring agent | Dimethoxy, pyridine |
| GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) | Isoindoline-dione, 4-fluorophenyl | Antimicrobial | Fluorophenyl, cyclic imide |
| BNM-III-170 (HIV entry inhibitor) | Chloro-fluorophenyl, guanidinomethyl | Antiviral (HIV) | Guanidine, halogenated aryl |
| S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | Dimethoxybenzyl, pyridin-2-yl ethyl | CYP3A4 inhibition (51% at 10 µM) | Dimethoxy, pyridine |
- Benzofuran vs. Pyridine/Aryl Rings : The target compound’s benzofuran moiety may enhance π-π stacking interactions in biological targets compared to pyridine (S336, S5456) or simple aryl groups (GMC-4) .
- Methoxyethyl Chain : Unlike methoxy groups in S336 or S5456, the methoxyethyl chain in the target compound could improve solubility and metabolic stability .
Antiviral Potential
- BNM-III-170: A CD4-mimetic oxalamide with a guanidinomethyl group shows efficacy against HIV by blocking viral entry . The target compound lacks a guanidine group but shares a fluorinated aryl group, which may optimize binding affinity to viral proteins.
- Compounds : Oxalamides with thiazole and chlorophenyl groups exhibit HIV entry inhibition (e.g., compound 13 , 36% yield). The target’s benzofuran may offer superior steric compatibility with viral targets compared to thiazole .
Antimicrobial Activity
- GMC Series : GMC-4 (4-fluorophenyl) shows moderate activity against E. coli. The target’s fluorobenzyl group may similarly disrupt bacterial membranes but requires empirical validation .
Metabolic and Toxicological Profiles
- S336 and Analogs: These flavoring agents have high NOELs (100 mg/kg/day in rats) and safety margins (>33 million) due to rapid metabolism via hydrolytic cleavage of the oxalamide bond .
- CYP Inhibition : S5456 inhibits CYP3A4 (51% at 10 µM), suggesting fluorobenzyl-containing oxalamides may require CYP interaction screening .
Biological Activity
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, target receptors, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the oxalamide functional group enhances its pharmacological profile.
Chemical Formula : C21H22N2O5
IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(4-fluorobenzyl)]oxamide
The primary biological activity of this compound is attributed to its interaction with the 5HT1A receptor , a subtype of serotonin receptor. Binding affinity studies indicate a Ki value of approximately 806 nM , suggesting moderate affinity for this receptor, which is implicated in various neurological processes, including mood regulation and anxiety responses.
Comparative Studies with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-methoxyphenyl)-benzofuran | Structure | Moderate antimicrobial activity |
| N-(2-methoxybenzyl)-benzofuran-2-carboxamide | Structure | Anticancer properties |
| 4-fluoro-3-methyl-3-naphthalen-2-yl-isobenzofuran-1-one | Structure | Neuroprotective effects |
Study 1: Imaging Probes for Prion Disease
A study investigated benzofuran derivatives as imaging probes for prion diseases. The derivatives exhibited high binding affinities (Kd = 22.6 - 47.7 nM) for recombinant mouse prion protein aggregates, indicating potential applications in neurological imaging . This highlights the relevance of benzofuran structures in targeting specific biological pathways.
Study 2: Synthesis and Characterization
Research on the synthesis of benzofuran derivatives revealed that modifications at the oxalamide position significantly influence biological activity. The introduction of various substituents can enhance receptor binding and bioactivity, suggesting that this compound may possess similar enhancements due to its unique substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
